molecular formula C14H12N2O4 B155378 Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate CAS No. 128612-43-1

Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate

Cat. No. B155378
M. Wt: 272.26 g/mol
InChI Key: FHLQRZZILYBCDV-UHFFFAOYSA-N
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Description

Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate is a derivative of bipyridine, which is a class of compounds known for their coordination properties, particularly in forming complexes with metals. The dimethyl dicarboxylate groups at the 5,5'-positions introduce additional functionality that can be exploited in various chemical reactions and applications, such as the construction of coordination polymers and the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of bipyridine derivatives often involves cross-coupling reactions, as demonstrated in the preparation of 6,6'-dimethyl-2,2'-bipyridine-4-ester, which is a key intermediate for further functionalization . A novel synthetic path to 2,2'-bipyridine-5,5'-dicarbaldehyde, which could be a precursor to dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate, involves enamination followed by oxidative cleavage . Additionally, a practical bromination approach to synthesize dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate has been reported, which avoids impurities and purification difficulties associated with direct bromination methods .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives can be complex, with potential for various interactions and conformations. For instance, the crystal and molecular structures of dimethyl bipyridyl complexes with chloranilic acid form hydrogen-bonded chains with specific N-H...O and O-H...N bridges . The molecular structure of bipyridine derivatives is also influenced by the substituents on the pyridine rings, which can affect the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

Bipyridine derivatives undergo a range of chemical reactions, including coordination to metal ions to form complexes. For example, the unsymmetrical bipyridyl ligand 3-amino-6,6'-dimethyl-2,2'-bipyridine coordinates to Cd^II, Cu^I, and Zn^II, forming complexes with interesting structural and electronic properties . The reactivity of these ligands can be further explored through various spectroscopic and theoretical studies to understand the nature of electronic transitions and charge transfer interactions within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure and the nature of their substituents. Coordination polymers synthesized from bipyridine and dicarboxylate anions exhibit interesting topologies and thermal behaviors . The photophysical properties of bipyridine-based lanthanide complexes have been studied, revealing insights into their fluorescence properties and potential applications as luminophoric biolabels . Additionally, the vibrational analysis of bipyridine derivatives can provide information about phase transitions and methyl group tunneling in their complexes .

Scientific Research Applications

Solar Energy Conversion

Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate is used in the synthesis of copper(I) complexes for dye-sensitized solar cells (DSCs). These complexes, involving carboxylic acid substituents, are significant for their roles in solar energy conversion. The solid-state packing of these structures, influenced by hydrogen bonding and pi-stacking interactions, plays a crucial role in their efficiency and stability in DSCs (Constable et al., 2009).

Spin Crossover Behavior

Research on iron(II) complexes with dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate has revealed insights into spin crossover (SCO) behavior. The SCO properties of these complexes are influenced by electronic effects of substituents and crystal packing, leading to varied and complex SCO behaviors. This has implications for designing materials with specific magnetic properties (Xue et al., 2018).

Carbon Dioxide Reduction

This compound has been used in the synthesis of rhenium(I) complexes for carbon dioxide reduction. These complexes demonstrate improved catalytic activity in converting CO2 to CO, showcasing potential for addressing environmental concerns like greenhouse gas emissions (Smieja & Kubiak, 2010).

Photoreduction of Water

The compound is also utilized in the synthesis of ruthenium complexes for photoreduction of water. These complexes, when compared with other sensitizers, exhibit promising rates of hydrogen formation, indicating potential applications in renewable energy and hydrogen production (Launikonis et al., 1986).

Uranyl-Organic Hybrid Materials

It has been used to direct the coordination assembly of uranyl-organic compounds. The study of these compounds contributes to the understanding of molecular structures and their roles in the formation of uranyl coordination polymers, which are of interest in nuclear chemistry and materials science (An et al., 2019).

Proton Transfer Lasing Systems

Research has explored its derivatives for excited state intramolecular proton transfer, leading to the development of proton transfer laser dyes. This has implications for optical technologies and laser development (Kaczmarek et al., 1991).

Ligand-Directed Metal Coordination Polymers

The compound is significant in the synthesis of metal coordination polymers, where its effects on the coordination environment and dimensionality of uranyl thiophenedicarboxylate coordination polymers have been studied. This research contributes to the development of advanced materials with specific structural and functional properties (Thangavelu et al., 2015).

properties

IUPAC Name

methyl 5-(5-methoxycarbonylpyridin-3-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-3-9(5-15-7-11)10-4-12(8-16-6-10)14(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLQRZZILYBCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CN=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428419
Record name Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate

CAS RN

128612-43-1
Record name Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Zhou, X Wang, L Yue, L Fan, Y He - Inorganic Chemistry, 2021 - ACS Publications
Natural gas (NG) and ethylene (C 2 H 4 ) are two raw materials of significant value for manufacturing versatile fine chemicals and/or polymers, and thus the development of solid …
Number of citations: 7 pubs.acs.org
TC Cao - 2021 - search.proquest.com
Part 1 of this dissertation entails the synthesis and characterization of a new family of ruthenium complexes bearing remote NHC, 4-pyridylidene ligands for water oxidation. Catalytic …
Number of citations: 0 search.proquest.com

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